molecular formula C46H58N4O14S B15296302 methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

Cat. No.: B15296302
M. Wt: 926.1 g/mol
InChI Key: AQTQHPDCURKLKT-REHGKODJSA-N
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Description

The compound “methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, making it a stereochemically rich molecule. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain the stringent conditions required for each step. The use of high-purity reagents and solvents is crucial to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-4-[(13S,15R,17S)-17-[(cyclohexylcarbamoyl)amino]-17-ethyl-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0{4,12}.0{5,10}]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.0{1,9}.0{2,7}.0^{16,19}]nonadeca-2,4,6,13-tetraene-10-carboxylate
  • Methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-4-[(13R,15S,17S)-17-[(tert-butyldimethylsilyl)oxy]-13-(methoxycarbonyl)-17-methyl-1,11-diazatetracyclo[13.3.1.0{4,12}.0{5,10}]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.0{1,9}.0{2,7}.0^{16,19}]nonadeca-2,4,6,13-tetraene-10-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications where these properties are essential.

Properties

Molecular Formula

C46H58N4O14S

Molecular Weight

926.1 g/mol

IUPAC Name

methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43+,44+,45+,46?;/m1./s1/i3D3;

InChI Key

AQTQHPDCURKLKT-REHGKODJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@]2(C=CCN3[C@@H]2[C@@]4(CC3)[C@H](C1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C=O)CC.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Origin of Product

United States

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